molecular formula C20H17N5O2 B2851797 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide CAS No. 897614-79-8

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide

Numéro de catalogue: B2851797
Numéro CAS: 897614-79-8
Poids moléculaire: 359.389
Clé InChI: GQWWARVRCOGWNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C20H17N5O2 and its molecular weight is 359.389. The purity is usually 95%.
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Mécanisme D'action

Activité Biologique

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a synthetic compound that belongs to the class of tetrazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will provide a detailed overview of its synthesis, biological evaluations, mechanisms of action, and case studies highlighting its efficacy.

Chemical Structure and Properties

The compound features a tetrazole ring , which is known for its bioisosteric properties, enhancing the pharmacological profile of compounds. Its structure can be summarized as follows:

Property Details
Molecular Formula C₁₉H₁₇N₅O₃
Molecular Weight 395.4 g/mol
CAS Number 921123-83-3

The presence of the 4-methoxyphenyl group and the naphthamide moiety contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Tetrazole Ring : The tetrazole ring can be synthesized through cycloaddition reactions involving azides and nitriles.
  • Coupling with Naphthamide : The tetrazole derivative is then coupled with a naphthamide precursor using coupling reagents like EDC or DCC to form the amide bond.

This multi-step synthetic approach allows for the creation of complex organic molecules with tailored properties.

Antimicrobial Properties

Research indicates that derivatives of tetrazoles, including this compound, exhibit significant antimicrobial activity against various pathogens. A study demonstrated that certain tetrazole derivatives showed effectiveness against multidrug-resistant bacteria, making them promising candidates for new antibiotic therapies .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a structure-activity relationship (SAR) analysis indicated that modifications to the tetrazole moiety can enhance its potency against specific cancer types .

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Enzymes and Receptors : The tetrazole moiety can mimic carboxylic acids, allowing it to bind effectively to enzyme active sites or receptor sites.
  • Modulation of Cellular Pathways : By binding to specific targets, this compound may influence cellular pathways involved in cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

In a comparative study assessing various tetrazole derivatives, this compound was found to possess notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria. The study highlighted its potential as a lead compound for developing novel antibiotics .

Study 2: Cancer Cell Line Inhibition

Another investigation focused on the anticancer potential of this compound against breast cancer cell lines. Results indicated significant inhibition of cell proliferation at low micromolar concentrations, showcasing its potential as an effective therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide?

  • Methodology : Synthesis typically involves: (i) Tetrazole ring formation : Cyclization of 4-methoxyphenylhydrazine with sodium azide under acidic conditions . (ii) Methylation : Introduction of the methyl group at the tetrazole N1-position via alkylation . (iii) Coupling with naphthamide : Amide bond formation using coupling agents like EDCI/HOBt or via nucleophilic substitution .

  • Key validation : Monitor intermediates with TLC and purify via column chromatography. Confirm final product purity (>95%) using HPLC and spectroscopic techniques (¹H/¹³C NMR, HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals for the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons), methoxyphenyl group (δ 3.8 ppm for -OCH₃), and naphthamide aromatic protons (δ 7.0–8.5 ppm) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray crystallography : Resolve 3D structure using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data in assays involving this compound?

  • Methodology :

  • Orthogonal assays : Validate activity across multiple platforms (e.g., enzymatic inhibition, cell viability assays) .
  • Purity analysis : Verify compound stability under assay conditions via HPLC and DSC (differential scanning calorimetry) .
  • Structural analogs : Compare activity with derivatives (e.g., fluorophenyl or chlorophenyl substitutions) to identify SAR trends .

Q. What computational strategies predict the compound’s biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., kinases, GPCRs) .
  • Pharmacophore modeling : Map key features (tetrazole as a bioisostere for carboxylate, naphthamide as a hydrophobic anchor) .
  • Machine learning : Train models on existing tetrazole-containing drug datasets to predict novel targets .

Q. How can structural modifications enhance metabolic stability without compromising activity?

  • Methodology :

  • Isosteric replacement : Substitute the methoxyphenyl group with trifluoromethyl or halogenated groups to improve lipophilicity and resistance to CYP450 metabolism .
  • Prodrug design : Introduce ester or carbamate groups at the naphthamide moiety for controlled release .
  • In vitro ADME : Assess microsomal stability and plasma protein binding to guide modifications .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodology :

  • Nonlinear regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests : Compare activity across cell lines (e.g., cancer vs. normal) .
  • Synergy analysis : Use Chou-Talalay method for combination studies with standard chemotherapeutics .

Q. How should researchers design crystallization trials for X-ray structure determination?

  • Methodology :

  • Sparse matrix screening : Use commercial kits (e.g., Hampton Research) to test >500 conditions (pH, precipitants) .
  • Cryoprotection : Optimize glycerol or ethylene glycol concentrations to prevent ice formation during data collection .
  • Refinement : Apply SHELXL for high-resolution refinement, validating with R-factors and electron density maps .

Q. Contradiction Resolution & Optimization

Q. Why might solubility discrepancies arise between computational predictions and experimental results?

  • Methodology :

  • Solvent selection : Test DMSO, ethanol, or PEG-based vehicles; use dynamic light scattering (DLS) to detect aggregation .
  • Co-solvency approaches : Blend solvents (e.g., DMSO:PBS) to enhance aqueous solubility .
  • Salt formation : Explore hydrochloride or sodium salts to improve bioavailability .

Q. How can conflicting binding affinity data from SPR and ITC be reconciled?

  • Methodology :

  • Buffer optimization : Ensure consistent ionic strength/pH between assays .
  • Ligand immobilization : Verify SPR surface regeneration efficiency to prevent carryover artifacts .
  • Control experiments : Include known binders (e.g., ATP for kinases) to validate instrument performance .

Q. Structural & Mechanistic Probes

Q. What isotopic labeling strategies enable mechanistic studies of this compound’s metabolism?

  • Methodology :
  • ¹³C/¹⁵N labeling : Synthesize isotopologs for tracking metabolic fate via LC-MS/MS .
  • Radiolabeling : Introduce ³H/¹⁴C at the methyl or naphthamide group for autoradiography .

Propriétés

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-27-16-11-9-15(10-12-16)25-19(22-23-24-25)13-21-20(26)18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWWARVRCOGWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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